molecular formula C25H25N3O B11452884 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11452884
M. Wt: 383.5 g/mol
InChI Key: JJQFRPBELXKZNU-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anticancer, antiviral, and antimicrobial properties . This particular compound features a benzimidazole core, which is fused with a benzyl group and an ethylbenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions . The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture. The resulting benzimidazole derivative is then further reacted with 2,5-dimethylbenzyl chloride and ethylbenzamide under basic conditions to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction parameters. The industrial process may also include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, viral replication, and bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide stands out due to its unique combination of a benzimidazole core with a 2,5-dimethylbenzyl group and an ethylbenzamide moiety.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-18-12-13-19(2)21(16-18)17-28-23-11-7-6-10-22(23)27-24(28)14-15-26-25(29)20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,29)

InChI Key

JJQFRPBELXKZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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